molecular formula C18H25NO4S B2630636 (4-(methylsulfonyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 1705535-64-3

(4-(methylsulfonyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No. B2630636
CAS RN: 1705535-64-3
M. Wt: 351.46
InChI Key: XVDWPBUPWLOTJP-UHFFFAOYSA-N
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Description

(4-(methylsulfonyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Synthesis and Structural Analysis

Research into the synthesis and structure of compounds similar to (4-(methylsulfonyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has yielded diverse molecules with potential applications in various fields. For example, studies have described the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group, which exhibit favorable herbicidal and insecticidal activities (Wang et al., 2015). Additionally, the crystal structure of compounds containing arylsulfonyl moiety, providing insights into their potential biological activity, has been reported.

Antimicrobial Activity

Compounds structurally related to this compound have been explored for their antimicrobial properties. 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, for instance, have shown significant in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Mallesha & Mohana, 2014).

Molecular Interaction Studies

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's interaction with the CB1 cannabinoid receptor has been studied, revealing insights into the molecular interactions and potential therapeutic applications of related compounds (Shim et al., 2002).

Crystal Structure and Theoretical Calculations

Detailed crystal structure and theoretical calculations of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime have been conducted, providing valuable insights into the molecular structure and stability of these compounds. These studies have implications for the development of new materials with specific thermal, optical, and structural properties (Karthik et al., 2021).

Analgesic Potential

The high-efficacy 5-HT1A receptor activation by certain derivatives has been shown to exert a curative-like action on allodynia in rats with spinal cord injury, suggesting potential therapeutic applications for pain management (Colpaert et al., 2004).

properties

IUPAC Name

(4-methylsulfonylpiperidin-1-yl)-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S/c1-24(21,22)16-7-11-19(12-8-16)17(20)18(9-13-23-14-10-18)15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDWPBUPWLOTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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